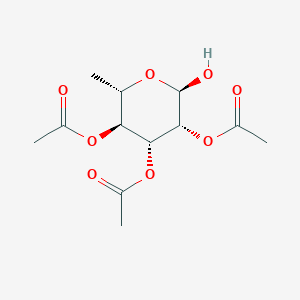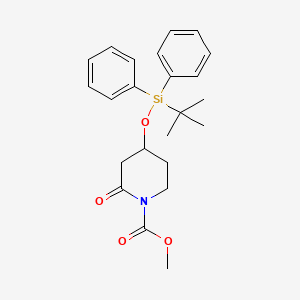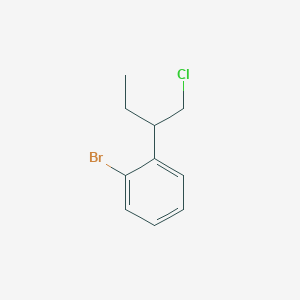
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose is a derivative of alpha-l-rhamnopyranose, a naturally occurring deoxy sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the rhamnopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be synthesized through the acetylation of alpha-l-rhamnopyranose. The process typically involves the reaction of alpha-l-rhamnopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 2nd, 3rd, and 4th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield alpha-l-rhamnopyranose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Alpha-l-rhamnopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学研究应用
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in glycosylation processes and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
作用机制
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose involves its interaction with specific enzymes and molecular targets. The acetyl groups can be cleaved by esterases, releasing alpha-l-rhamnopyranose, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with glycosidases and other enzymes involved in carbohydrate metabolism .
相似化合物的比较
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be compared with other acetylated sugars and rhamnopyranose derivatives:
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranosyl bromide: Similar structure but with a bromine atom, used in glycosylation reactions.
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranosyl chloride: Another derivative used in organic synthesis.
Alpha-l-rhamnopyranose: The non-acetylated form, naturally occurring and widely studied for its biological roles
These comparisons highlight the unique properties and applications of this compound, particularly its use in synthetic chemistry and research.
属性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |
InChI 键 |
QHOCNNVTMIFDFP-YTYCZEAOSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)


![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)





